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Compound of Interest

Compound Name:
3-Bromo-1-methyl-1H-indazol-6-

amine

Cat. No.: B598569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous

derivatives demonstrating a wide spectrum of biological activities. The substitution pattern on

the indazole ring, including the position of a simple methyl group, can significantly influence the

pharmacological profile of these compounds. This guide provides an objective comparison of

the biological activities of 1-methyl-indazole isomers, drawing upon available experimental data

for closely related analogs to highlight the importance of isomeric positioning in drug design

and development. While direct comparative studies on the unadorned 1-methyl-indazole

positional isomers are limited in publicly available literature, this guide synthesizes data from

substituted analogs to provide valuable insights.

Comparative Biological Activity of Substituted 1-
Methyl-Indazole Analogs
The biological activity of indazole derivatives is profoundly impacted by the placement of

substituents on the bicyclic ring system. This is particularly evident in their roles as kinase

inhibitors and anticancer agents. The following tables summarize the available quantitative data

for substituted 1-methyl-indazole analogs and related compounds, illustrating how isomeric

changes affect their potency against various biological targets.

Table 1: Anticancer Activity of 1-Methyl-Indazole Derivatives against Various Cancer Cell Lines
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Compound
ID

Structure/S
ubstitution

Cancer Cell
Line

Assay IC50 (µM) Reference

Compound

6o

1H-indazole-

3-amine

derivative

K562

(Chronic

Myeloid

Leukemia)

MTT Assay 5.15 [1][2]

HEK-293

(Normal Cell

Line)

MTT Assay 33.2 [1][2]

Compound 2f
Indazole

derivative

4T1 (Breast

Cancer)

In vitro

antiproliferati

ve assay

0.23–1.15 [3][4]

Compound

3e

2-(1-Methyl-

1H-indazol-5-

yl)-N-

arylisonicotin

amide analog

SNB-75

(CNS

Cancer)

NCI US

Protocol

- (99.16%

PGI)
[3]

PGI: Percentage Growth Inhibition

Table 2: Kinase Inhibitory Activity of Indazole-Based Compounds

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.researchgate.net/publication/370748858_Design_Synthesis_and_Antitumor_Activity_of_1H-indazole-3-amine_Derivatives
https://www.mdpi.com/1422-0067/24/10/8686
https://www.researchgate.net/publication/370748858_Design_Synthesis_and_Antitumor_Activity_of_1H-indazole-3-amine_Derivatives
https://www.mdpi.com/1422-0067/24/10/8686
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://pmc.ncbi.nlm.nih.gov/articles/PMC9029309/
https://www.researchgate.net/publication/380045658_2-1-Methyl-1H-indazol-5-yl-N-arylisonicotinamide_Analogs_Synthesis_Anticancer_Screening_SAR_and_ADMET_Studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID
Primary
Kinase Target

Assay IC50 (nM) Reference

C05 PLK4

LanthaScreen™

Eu Kinase

Binding Assay

< 0.1 [5]

UNC2025 MER/FLT3

Luminescence-

Based Kinase

Assay

- [6]

BMS-777607 MET Not Specified - [6]

R428 AXL Not Specified - [6]

Axitinib

VEGFR1,

VEGFR2,

VEGFR3,

PDGFRβ, c-Kit

Not Specified
0.1, 0.2, 0.1-0.3,

1.6, 1.7
[5]

Note: Direct comparative IC50 values for various simple 1-methyl-indazole isomers are not

readily available in the reviewed literature. The data presented is for more complex derivatives

containing the 1-methyl-indazole core, which underscores the therapeutic potential of this

scaffold.

Key Signaling Pathways
Indazole derivatives are known to exert their biological effects by modulating key signaling

pathways involved in cell proliferation, survival, and angiogenesis. A prominent pathway

targeted by many indazole-based kinase inhibitors is the PI3K/Akt/mTOR pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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